molecular formula C7H13N3S B13710331 5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine

5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13710331
M. Wt: 171.27 g/mol
InChI Key: WYPMIDSZLNJMEN-UHFFFAOYSA-N
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Description

5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbutylamine with thiocarbonyl compounds in the presence of oxidizing agents. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through crystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom in the ring.

    Pyrazine: A nitrogen-containing heterocycle with similar structural features.

    Benzothiazole: Contains both benzene and thiazole rings, offering unique properties.

Uniqueness

5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine stands out due to its specific substitution pattern and the presence of the 2-methylbutyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

5-(2-methylbutyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H13N3S/c1-3-5(2)4-6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10)

InChI Key

WYPMIDSZLNJMEN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1=NN=C(S1)N

Origin of Product

United States

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